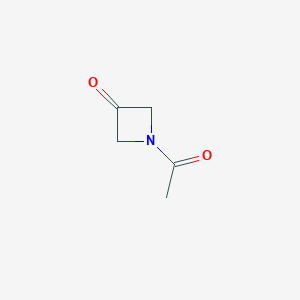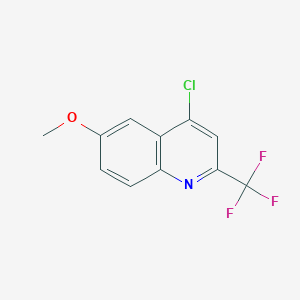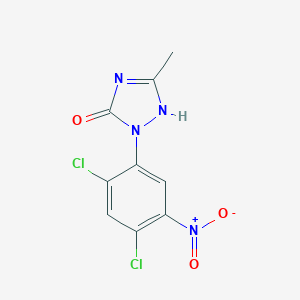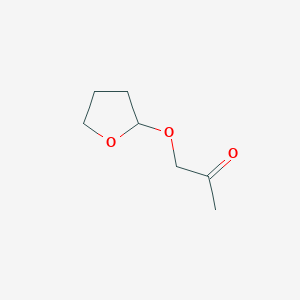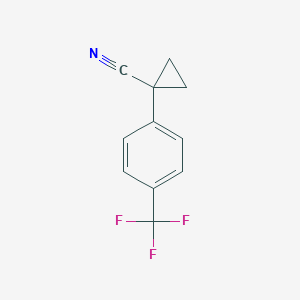
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C11H8F3N . It has a molecular weight of 211.19 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile .
Molecular Structure Analysis
The SMILES string for this compound is N#CC1(C(C=C2)=CC=C2C(F)(F)F)CC1 . The InChI code is 1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.283 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen
Application 1: Kinetic Resolution of Enantiomers
- Summary of the Application: The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .
- Results or Outcomes: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Application 2: Extraction of Ni Ions
- Summary of the Application: A new triazene 1-oxide derivative was synthesized and used in the extraction of Ni ions .
- Methods of Application: The molecule was synthesized and its crystal structure was solved by full-matrix least-squares . The molecule was then used for the selective extraction and spectrophotometric determination of the Ni2+ ion in natural water .
- Results or Outcomes: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10−7–8.4×10−3 M. The detecting limit of this method was 6.0×10−7 M Ni2+ . No considerable interference was found from at least 100 times concentrations of a number of possibly interfering ions .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines are synthesized using a trifluoromethyl-containing building block .
- Methods of Application: The synthesis involves a cyclocondensation reaction .
- Results or Outcomes: The outcome is the production of trifluoromethylpyridines .
Application 4: Pest Control
- Summary of the Application: Trifluoromethylpyridine derivatives have been found to have superior pest control properties compared to traditional phenyl-containing insecticides .
- Methods of Application: The compound is applied in areas where pest control is needed .
- Results or Outcomes: The use of trifluoromethylpyridine derivatives results in effective pest control .
Application 5: Synthesis of Trifluoromethoxyphenyl Derivatives
- Summary of the Application: Trifluoromethoxyphenyl derivatives are synthesized and used in various chemical reactions .
- Methods of Application: The synthesis involves various organic reactions .
- Results or Outcomes: The outcome is the production of trifluoromethoxyphenyl derivatives .
Application 6: Synthesis of Cyclopropanecarboxylic Acid Derivatives
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHDYUQTLHLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924770 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-61-5 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

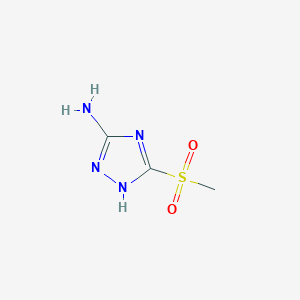
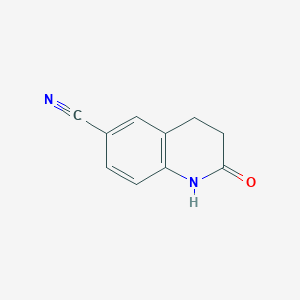
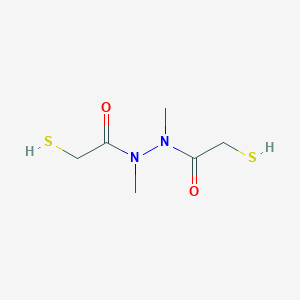
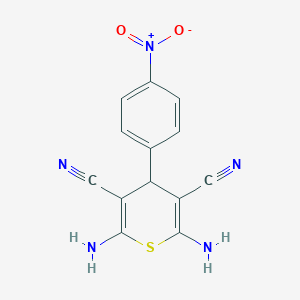
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
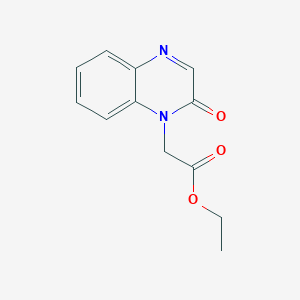
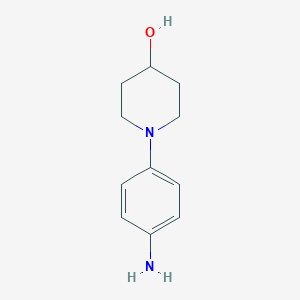
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
